3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
The compound “3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide” is a complex organic molecule. It contains a benzothiadiazine backbone, which is a type of heterocyclic compound. The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiadiazine ring system and the piperazine ring would contribute to the rigidity of the molecule, while the various substituents would likely influence its overall shape and polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the piperazine ring is known to undergo reactions with acids and electrophiles. The benzothiadiazine ring might also undergo various reactions depending on the specific substituents present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, potentially influencing its solubility and distribution in the body .Scientific Research Applications
Antimicrobial Applications
Research has explored the antimicrobial potential of compounds structurally related to "3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide". For instance, studies on fluoroquinolone-based 4-thiazolidinones and related compounds have shown significant antifungal and antibacterial activities, indicating their potential utility in developing new antimicrobial agents (Patel & Patel, 2010).
Cytotoxic and Anti-inflammatory Activities
Compounds with structural similarities have been synthesized and evaluated for their cytotoxic, anti-inflammatory, and analgesic activities. Certain derivatives demonstrated promising cytotoxic activity against cancer cell lines and excellent anti-inflammatory activity, showcasing their potential in cancer therapy and as anti-inflammatory agents (Puthiyapurayil, Poojary, & Buridipad, 2014).
Antihypertensive Effects
Research into benzothiadiazine derivatives has also highlighted their potential in lowering blood pressure. Specific compounds within this family have shown effective blood pressure-lowering effects in animal models, suggesting their applicability in treating hypertension (Dillard, Yen, Stark, & Pavey, 1980).
Neuroleptic Activity
Another significant area of research has been the exploration of neuroleptic activity. Some derivatives of the compound class have been evaluated for potential neuroleptic activity, indicating their relevance in the development of new treatments for neurological disorders (Hino et al., 1988).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N4O3S/c22-15-3-1-2-4-17(15)28-9-11-29(12-10-28)20(30)8-7-19-26-16-13-14(21(23,24)25)5-6-18(16)33(31,32)27-19/h1-6,13H,7-12H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEBRZVHWOGEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=NS(=O)(=O)C4=C(N3)C=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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